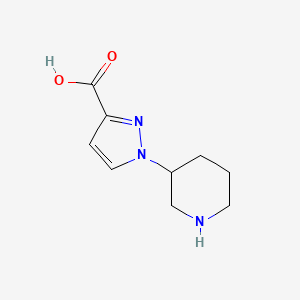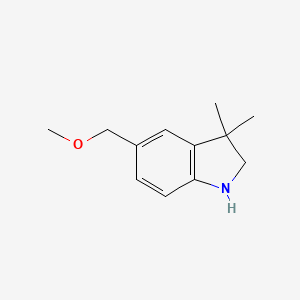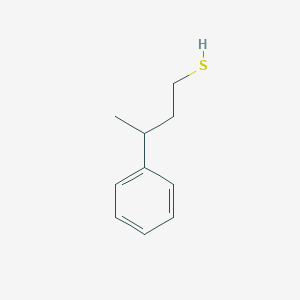
3-Phenylbutane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylbutane-1-thiol is an organic compound belonging to the class of thiols, characterized by the presence of a sulfhydryl (-SH) group attached to a butane chain with a phenyl group at the third position. Thiols, also known as mercaptans, are known for their strong and often unpleasant odors. The molecular formula of this compound is C10H14S.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylbutane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with sodium hydrosulfide. For instance, 3-phenylbutyl bromide can react with sodium hydrosulfide to yield this compound . Another method involves the use of thiourea as a nucleophilic sulfur source, producing an alkylisothiouronium salt intermediate, which is then hydrolyzed to form the thiol .
Industrial Production Methods: In industrial settings, the synthesis of thiols often involves the use of hydrogen sulfide and alkenes under UV light to catalyze the addition reaction. This method is efficient for large-scale production and ensures high yields .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylbutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can react with alkyl halides to form thioethers (sulfides) through nucleophilic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Molecular bromine, iodine, atmospheric oxygen.
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Sodium hydrosulfide, thiourea.
Major Products:
Disulfides: Formed through oxidation.
Thioethers: Formed through nucleophilic substitution.
Scientific Research Applications
3-Phenylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological molecules, particularly proteins containing cysteine residues.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-Phenylbutane-1-thiol involves its interaction with molecular targets through its sulfhydryl group. This group can form covalent bonds with metal ions and other electrophilic centers, leading to the inactivation of enzymes and proteins. The compound’s reactivity with heavy metals, such as lead and mercury, is particularly notable, as it forms insoluble complexes that can inactivate proteins containing cysteine residues .
Comparison with Similar Compounds
Butane-1-thiol: Similar in structure but lacks the phenyl group.
Ethanethiol: A lower molecular weight thiol with similar chemical properties but different applications due to its smaller size.
Uniqueness: 3-Phenylbutane-1-thiol is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other thiols. This structural feature enhances its utility in organic synthesis and its interactions with biological molecules.
Properties
Molecular Formula |
C10H14S |
|---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
3-phenylbutane-1-thiol |
InChI |
InChI=1S/C10H14S/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
BKNWKZNCOLAPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13288461.png)
![1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13288471.png)
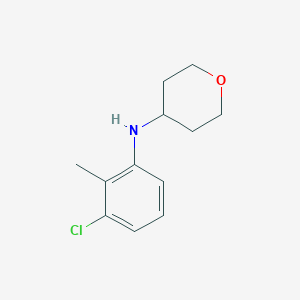
![(2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13288504.png)
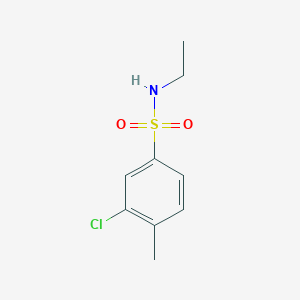
![2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13288515.png)
![Propyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13288522.png)
![N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13288528.png)
![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B13288531.png)

![2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13288533.png)
